![molecular formula C15H12ClN5O4S B4796253 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4796253.png)
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide
Overview
Description
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known to have various biochemical and physiological effects, which make it an excellent candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide involves the inhibition of specific enzymes and metabolic pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate in the body. By inhibiting this enzyme, N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide can disrupt acid-base balance and lead to cell death in certain organisms. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide has various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance and electrolyte levels in the body. Additionally, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains, which makes it a potential candidate for use in the development of new antibiotics. Furthermore, N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide in lab experiments include its potent inhibitory effects on specific enzymes and metabolic pathways, its antimicrobial activity, and its potential use in cancer therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide. One potential direction is the development of new antibiotics based on the antimicrobial activity of this compound. Another direction is the study of the potential use of this compound in cancer therapy, including the development of new drug formulations and delivery methods. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, including its potential toxicity and pharmacokinetic properties.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O4S/c16-12-6-2-1-5-11(12)9-20-10-17-15(18-20)19-26(24,25)14-8-4-3-7-13(14)21(22)23/h1-8,10H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXHNAQYMWXGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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